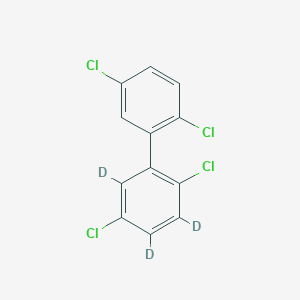
2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 is a polychlorinated biphenyl (PCB) compound. It is a biphenyl molecule in which the hydrogens at the 2 and 5 positions of each benzene ring are replaced by chlorines. This compound is often used as a reference material in various scientific studies due to its stability and well-defined properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 typically involves the chlorination of biphenyl compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of 2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve high yields and purity. The final product is purified through techniques such as distillation or recrystallization to remove any impurities .
化学反应分析
Types of Reactions
2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated biphenyl quinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated biphenyls.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Chlorinated biphenyl quinones.
Reduction: Partially dechlorinated biphenyls.
Substitution: Halogenated biphenyls with different halogens or functional groups.
科学研究应用
2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: Studied for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and mechanisms of action in biological systems.
Industry: Used in the development of materials and products that require stable and well-characterized compounds .
作用机制
The mechanism of action of 2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 involves its interaction with various molecular targets and pathways:
Endocrine Disruption: The compound can interfere with hormone signaling pathways, leading to disruptions in endocrine functions.
Bioaccumulation: Due to its stability and lipophilicity, it can accumulate in biological tissues, leading to long-term exposure and potential toxic effects.
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species, leading to cellular damage
相似化合物的比较
2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 can be compared with other polychlorinated biphenyls (PCBs) such as:
2,2’,4,5,5’-Pentachlorobiphenyl: Similar in structure but with an additional chlorine atom, leading to different chemical and biological properties.
2,3,4,5-Tetrachlorobiphenyl: Differing in the positions of chlorine atoms, affecting its reactivity and interactions with biological systems .
These comparisons highlight the unique properties of 2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3, making it a valuable compound for various scientific applications.
属性
分子式 |
C12H6Cl4 |
|---|---|
分子量 |
295.0 g/mol |
IUPAC 名称 |
1,4-dichloro-2,3,5-trideuterio-6-(2,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H6Cl4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H/i1D,3D,5D |
InChI 键 |
HCWZEPKLWVAEOV-UXHGNOADSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])C2=C(C=CC(=C2)Cl)Cl)Cl)[2H] |
规范 SMILES |
C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)
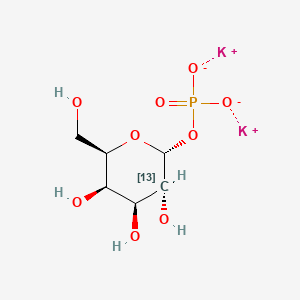
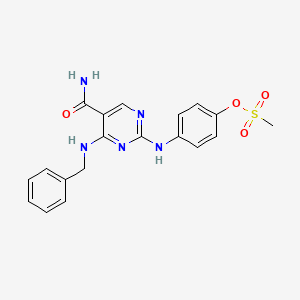
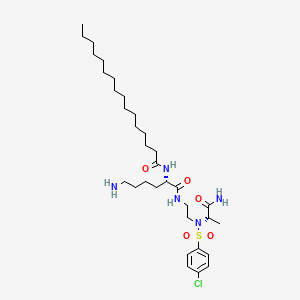
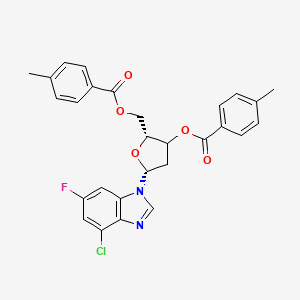
![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)

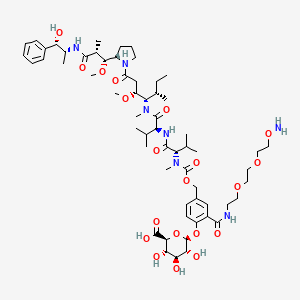

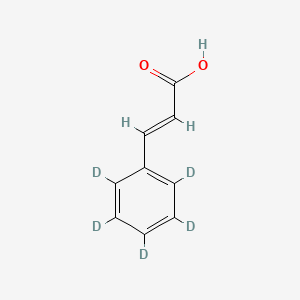


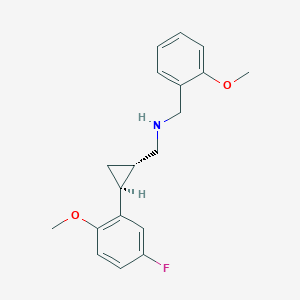
![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)
